molecular formula C16H17IN2O2 B1453230 Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate CAS No. 941271-13-2

Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate

Cat. No. B1453230
M. Wt: 396.22 g/mol
InChI Key: SRMHVFZNJSVRCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate is C16H17IN2O2 . This compound has a molecular weight of 396.22300 .

Scientific Research Applications

  • Synthesis of Complex Compounds : Research has demonstrated the utility of similar tert-butyl carbamate compounds in the synthesis and characterization of complex chemical structures. For instance, the study by Bonnet et al. (2003) explored the photochemical and thermal synthesis of [Ru(tpy)(phen)L]2+ complexes, indicating the potential for tert-butyl carbamate derivatives in creating advanced chemical structures (Bonnet et al., 2003).

  • Material Science and Engineering : Tert-butyl carbamate compounds are also significant in material science. For example, the research by Shan et al. (2011) discusses the creation of cationic iridium complexes with unique properties, highlighting the role of such compounds in developing new materials (Shan et al., 2011).

  • Photoluminescence and Solar Cell Applications : The study by Klein et al. (2004) investigates amphiphilic ruthenium sensitizers and their applications in dye-sensitized solar cells. This research underscores the importance of tert-butyl carbamate derivatives in enhancing the efficiency of solar cells (Klein et al., 2004).

  • Photocatalysis and Solar Fuel Generation : Porras et al. (2016) synthesized a series of fluorinated Ir(III)-terpyridine-phenylpyridine-X complexes, demonstrating their application in photocatalytic generation of hydrogen from water and as redox photocatalysts for decarboxylative fluorination. This research highlights the potential of tert-butyl carbamate compounds in sustainable energy solutions (Porras et al., 2016).

  • Organic Chemistry and Synthesis : The compound has also been studied in the context of organic chemistry and synthesis. For example, Li et al. (2012) describe the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, providing insights into the practical synthesis of complex organic compounds (Li et al., 2012).

  • Coordination Polymers and Structural Chemistry : The research by Constable et al. (2012) focused on coordination polymers with divergent 4′-tert-butyl-4,2′:6′,4′′-terpyridine linkers, highlighting the structural and chemical versatility of tert-butyl carbamate derivatives in creating diverse coordination polymers (Constable et al., 2012).

properties

IUPAC Name

tert-butyl N-(4-iodo-6-phenylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2O2/c1-16(2,3)21-15(20)19-14-10-18-13(9-12(14)17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMHVFZNJSVRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679396
Record name tert-Butyl (4-iodo-6-phenylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate

CAS RN

941271-13-2
Record name tert-Butyl (4-iodo-6-phenylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (6-phenylpyridin-3-yl)carbamic acid tert-butyl ester (5.54 g, 20.5 mmol) and TMEDA (6.49 mL, 43.0 mmol) in 100 mL of anhydrous diethyl ether was treated with n-BuLi at −78° C. After 15 minutes at −78° C., the mixture was warmed to −10° C. and stirred for an additional 3 hours. The reaction mixture was then cooled to −78° C. and a solution of iodine in a mixture of 10 mL of THF and 100 mL of diethyl ether was added dropwise. After 2 hours at −78° C., the mixture was allowed to warm to 0° C. and was quenched with 400 mL of saturated aqueous ammonium chloride solution. The organic layer was washed with five 100 mL portions of saturated aqueous sodium thiosulfate. The combined aqueous layers extracted with three 200 mL portions of ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Chromatography on SiO2 (0% to 70% ethyl acetate in hexanes, gradient) afforded 900 mg of the title product as yellow oil that solidified over time (11% yield).
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
6.49 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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